6-methyl-4-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Scientific Research Applications
Structural and Vibrational Spectra Analysis
Research has focused on the theoretical and experimental investigations related to the structure and vibrational spectra of compounds closely related to the mentioned chemical. These studies utilize solid phase FT-IR and FT-Raman spectra to interpret the spectra with the aid of normal coordinate analysis, following full structure optimization and force field calculations based on density functional theory (DFT) methods. Such analysis provides insights into the chemical's behavior and properties, potentially aiding in the development of new materials and drugs (Khaled Bahgat, Nazm Al-Den Jasem, T. El‐Emary, 2009).
Synthesis and Device Characterization
Another application involves the synthesis of pyrazolo[4,3-b] pyridine derivatives for use in devices. The thermal stability, polycrystalline structure, and optical properties of these compounds have been characterized, revealing their potential in electronic and optoelectronic devices. Thin films deposited by thermal evaporation technique demonstrate promising optical band gaps, indicating utility in solar cells and photovoltaic devices (E. El-Menyawy, I. Zedan, H. Nawar, 2019).
Corrosion Inhibition
The compound and its derivatives have been studied for their corrosion inhibition effects on metals in acidic environments. Through electrochemical impedance spectroscopy, potentiodynamic polarization measurements, and quantum chemical methods, certain derivatives have shown significant inhibition efficiency, highlighting their potential as corrosion inhibitors for industrial applications (Sudheer, M. Quraishi, 2015).
Anticancer Activity
Research into the synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to "6-methyl-4-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one," has also explored their anticancer properties. These studies aim to develop new therapeutic agents by investigating the compounds' efficacy against various cancer cell lines, offering insights into their potential as anticancer drugs (S. Hadiyal, N. Parmar, P. L. Kalavadiya, J. Lalpara, H. Joshi, 2020).
Mechanism of Action
Pyrazoles
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
properties
IUPAC Name |
6-methyl-4-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-10-18(11-20(25)27-14)28-17-8-9-23(13-17)21(26)19-12-22-24(15(19)2)16-6-4-3-5-7-16/h3-7,10-12,17H,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLYTAFXKLRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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